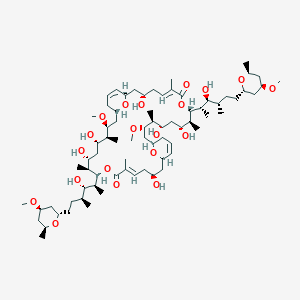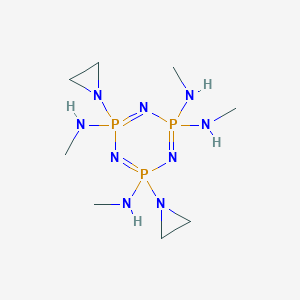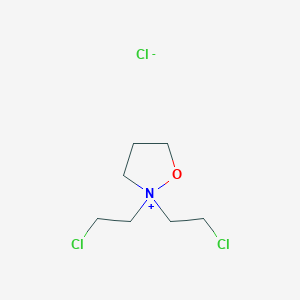
(1-ethylpiperidin-4-yl) N-(2-butoxyphenyl)carbamate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-ethylpiperidin-4-yl) N-(2-butoxyphenyl)carbamate;hydrochloride, also known as S 38093, is a novel and selective antagonist of the 5-HT6 receptor. The 5-HT6 receptor is a G-protein-coupled receptor that is predominantly expressed in the brain, and it has been implicated in a variety of neurological and psychiatric disorders. S 38093 has shown promise in preclinical studies as a potential treatment for cognitive deficits associated with Alzheimer's disease and schizophrenia.
Mecanismo De Acción
S 38093 is a selective antagonist of the 5-HT6 receptor, which is believed to play a role in the regulation of cognitive function and memory. By blocking the activity of the 5-HT6 receptor, S 38093 is thought to enhance the activity of other neurotransmitter systems that are involved in cognitive function, such as the cholinergic and glutamatergic systems.
Efectos Bioquímicos Y Fisiológicos
S 38093 has been shown to have a number of biochemical and physiological effects in preclinical studies. These include increased levels of acetylcholine and glutamate in the brain, as well as increased activity in the hippocampus and prefrontal cortex, which are regions of the brain that are involved in memory and cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using S 38093 in laboratory experiments is its selectivity for the 5-HT6 receptor, which reduces the risk of off-target effects. However, a limitation of using S 38093 is that its effects may be species-specific, and may not translate to humans.
Direcciones Futuras
There are several potential future directions for research on S 38093. These include investigating its potential as a treatment for other cognitive disorders, such as Parkinson's disease and Huntington's disease. Additionally, further research is needed to determine the optimal dosing and administration of S 38093, as well as its long-term safety profile. Finally, it may be useful to investigate the potential of S 38093 in combination with other drugs or therapies for cognitive impairment.
Métodos De Síntesis
S 38093 can be synthesized using a multi-step process that involves the reaction of 1-ethylpiperidin-4-amine with 2-butoxyphenyl isocyanate, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Aplicaciones Científicas De Investigación
S 38093 has been extensively studied in preclinical models of cognitive impairment, including animal models of Alzheimer's disease and schizophrenia. In these studies, S 38093 has been shown to improve cognitive function and memory retention, as well as reduce the negative symptoms associated with schizophrenia.
Propiedades
Número CAS |
105383-96-8 |
|---|---|
Nombre del producto |
(1-ethylpiperidin-4-yl) N-(2-butoxyphenyl)carbamate;hydrochloride |
Fórmula molecular |
C18H29ClN2O3 |
Peso molecular |
356.9 g/mol |
Nombre IUPAC |
(1-ethylpiperidin-4-yl) N-(2-butoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C18H28N2O3.ClH/c1-3-5-14-22-17-9-7-6-8-16(17)19-18(21)23-15-10-12-20(4-2)13-11-15;/h6-9,15H,3-5,10-14H2,1-2H3,(H,19,21);1H |
Clave InChI |
VRQFRVHUWKJBTA-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC=C1NC(=O)OC2CCN(CC2)CC.Cl |
SMILES canónico |
CCCCOC1=CC=CC=C1NC(=O)OC2CC[NH+](CC2)CC.[Cl-] |
Sinónimos |
(1-ethyl-3,4,5,6-tetrahydro-2H-pyridin-4-yl) N-(2-butoxyphenyl)carbama te chloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





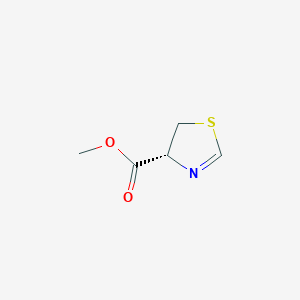

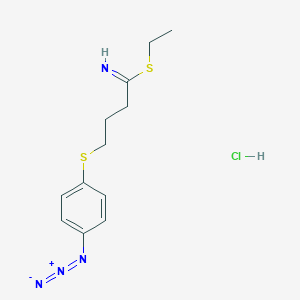
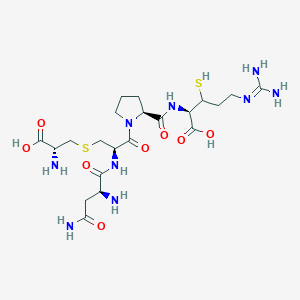

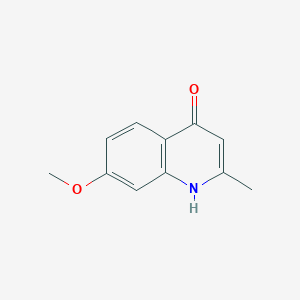
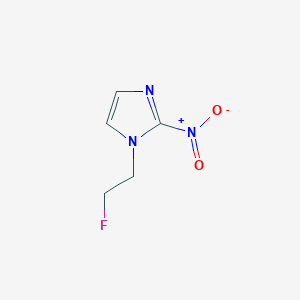
![4-(1-Phenylethyl)-n-[4-(1-phenylethyl)phenyl]aniline](/img/structure/B10262.png)
